Ethyl 2-[2-phenyl-2-(phenylsulfanyl)acetamido]acetate

Catalog No.
S4241522
CAS No.
M.F
C18H19NO3S
M. Wt
329.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-[2-phenyl-2-(phenylsulfanyl)acetamido]acet...

Product Name

Ethyl 2-[2-phenyl-2-(phenylsulfanyl)acetamido]acetate

IUPAC Name

ethyl 2-[(2-phenyl-2-phenylsulfanylacetyl)amino]acetate

Molecular Formula

C18H19NO3S

Molecular Weight

329.4 g/mol

InChI

InChI=1S/C18H19NO3S/c1-2-22-16(20)13-19-18(21)17(14-9-5-3-6-10-14)23-15-11-7-4-8-12-15/h3-12,17H,2,13H2,1H3,(H,19,21)

InChI Key

NLFRAAXHZHPKGT-UHFFFAOYSA-N

SMILES

CCOC(=O)CNC(=O)C(C1=CC=CC=C1)SC2=CC=CC=C2

Canonical SMILES

CCOC(=O)CNC(=O)C(C1=CC=CC=C1)SC2=CC=CC=C2

The exact mass of the compound ethyl N-[phenyl(phenylthio)acetyl]glycinate is 329.10856464 g/mol and the complexity rating of the compound is 377. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl 2-[2-phenyl-2-(phenylsulfanyl)acetamido]acetate is an organic compound classified as an ester. It features an ethyl ester moiety, a phenylsulfanyl group, and an acetamido group, which contribute to its unique chemical structure and properties. This compound is of interest in various scientific research applications due to its potential biological activities and versatility in organic synthesis.

  • Oxidation: The phenylsulfanyl group can be oxidized to produce sulfoxides or sulfones.
  • Reduction: Reduction reactions can yield amine derivatives from the compound.
  • Substitution: The phenylsulfanyl group is amenable to substitution with other functional groups under appropriate conditions.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide and m-chloroperbenzoic acid are commonly used for oxidation.
  • Reducing Agents: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
  • Substitution Reagents: Halogenating agents such as bromine or chlorine facilitate substitution reactions.

Major Products

The primary products resulting from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions employed.

Research indicates that ethyl 2-[2-phenyl-2-(phenylsulfanyl)acetamido]acetate exhibits potential biological activities. It has been studied for its antimicrobial and anticancer properties, making it a candidate for further investigation in medicinal chemistry. The mechanism of action likely involves interactions with specific enzymes and proteins, potentially inhibiting their activity and interfering with cellular pathways.

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-phenyl-2-(phenylsulfanyl)acetamido]acetate typically involves the reaction between ethyl acetate and 2-phenyl-2-(phenylsulfanyl)acetamide. This reaction is conducted under controlled conditions, often utilizing a catalyst to enhance the reaction rate. Specific temperature and pH levels are maintained to achieve high purity in the final product.

Industrial Production Methods

In industrial applications, large-scale reactors are employed for the production of this compound. The process may include distillation and crystallization steps to purify the final product, ensuring it meets the required specifications for research and application.

Ethyl 2-[2-phenyl-2-(phenylsulfanyl)acetamido]acetate finds utility in various fields:

  • Chemistry: Serves as a building block in synthesizing more complex organic molecules.
  • Biology: Investigated for its potential therapeutic effects against microbial infections and cancer.
  • Medicine: Explored as a pharmaceutical intermediate in drug development.
  • Industry: Utilized in producing specialty chemicals and materials.

Studies on the interactions of ethyl 2-[2-phenyl-2-(phenylsulfanyl)acetamido]acetate with biological targets reveal its potential to inhibit specific enzymes or proteins. This interaction may lead to significant biological effects, warranting further investigation into its pharmacological properties.

Similar Compounds

  • Ethyl 2-phenyl acetate
  • Ethyl (2-chlorophenyl)acetate
  • Ethyl (2-methoxyphenyl)acetate
  • N-cyclohexyl-N-ethyl-2-phenyl-2-(phenylsulfanyl)acetamide
  • N-[4-(benzyloxy)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide

Uniqueness

Ethyl 2-[2-phenyl-2-(phenylsulfanyl)acetamido]acetate is distinguished by its phenylsulfanyl group, which imparts unique chemical reactivity and biological properties compared to other similar compounds. This characteristic makes it a valuable compound for both research purposes and industrial applications, setting it apart from other esters in its class.

XLogP3

3.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

329.10856464 g/mol

Monoisotopic Mass

329.10856464 g/mol

Heavy Atom Count

23

Dates

Last modified: 04-15-2024

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